molecular formula C8H14N2O B053853 N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide CAS No. 116195-46-1

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide

Cat. No.: B053853
CAS No.: 116195-46-1
M. Wt: 154.21 g/mol
InChI Key: FUGTWXOPHXEUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide: is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism by which N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties.

    Indole derivatives: Exhibiting diverse biological activities such as antiviral and anticancer properties.

Uniqueness

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

116195-46-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N,1,5-trimethyl-2,3-dihydropyrrole-4-carboxamide

InChI

InChI=1S/C8H14N2O/c1-6-7(8(11)9-2)4-5-10(6)3/h4-5H2,1-3H3,(H,9,11)

InChI Key

FUGTWXOPHXEUDW-UHFFFAOYSA-N

SMILES

CC1=C(CCN1C)C(=O)NC

Canonical SMILES

CC1=C(CCN1C)C(=O)NC

Synonyms

1H-Pyrrole-3-carboxamide,4,5-dihydro-N,1,2-trimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.